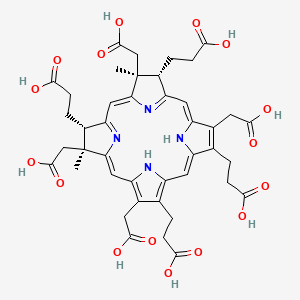
Sirohydrochlorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Sirohydrochlorin is a member of isobacteriochlorins. It has a role as an Escherichia coli metabolite and a cofactor. It is a conjugate acid of a this compound(8-).
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting and quantifying sirohydrochlorin in enzymatic assays?
this compound can be assayed via coupled enzyme reactions, thin-layer chromatography (TLC), and spectrophotometric analysis. For example, TLC is used to separate methylated derivatives (e.g., factor III octamethyl ester), while UV-Vis spectroscopy monitors absorption maxima (e.g., 377 nm and 588 nm for this compound octamethyl ester). Chemical reduction experiments using sodium dithionite can validate structural changes, as the disappearance of these peaks confirms reduction to dihydrothis compound .
Table 1: Key Spectral Properties of this compound Derivatives
| Compound | Absorption Maxima (nm) | Observation During Reduction |
|---|---|---|
| This compound ester | 377, 588 | Peaks disappear upon reduction |
| Dihydrothis compound | 290, 419 | Emerges after reduction |
| Reoxidized this compound | 588 | Reappears after iodine titration |
| Source: Adapted from enzymatic assays in Pseudomonas denitrificans |
Q. How should hypotheses be formulated for studies on this compound’s role in cobalamin biosynthesis?
Hypotheses should derive from observed spectral or enzymatic anomalies. For instance, if this compound’s reduction state affects methyltransferase activity (e.g., SP2MT enzyme), a hypothesis might state: “Dihydrothis compound is a more efficient substrate for C-20 methylation than oxidized this compound.” This should be supported by prior spectral data and linked to broader theories of tetrapyrrole biosynthesis .
Q. What criteria ensure a research question on this compound is methodologically sound?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasibility : Can dihydrothis compound stability be tested within lab resource constraints?
- Novelty : Does the question address gaps in understanding this compound’s oxidation-reduction dynamics?
- Relevance : How does this advance knowledge of microbial cobalamin pathways?
Advanced Research Questions
Q. How can contradictions in this compound stability data during hydrolysis be resolved?
Contradictions arise from partial reoxidation of dihydrothis compound to this compound during ester hydrolysis. To address this:
- Use anaerobic conditions to minimize oxidation.
- Validate results via iodine titration to quantify reoxidation rates.
- Compare kinetic data under varying pH and temperature to identify optimal hydrolysis conditions .
Q. What methodological strategies integrate multi-omics data to study this compound’s biosynthetic network?
Combine genomic (e.g., cob gene cluster analysis in P. denitrificans), proteomic (SP2MT enzyme activity assays), and metabolomic (TLC/MS profiling) approaches. For example:
- Map cobF-cobM gene expression to this compound production rates.
- Correlate SP2MT activity with dihydrothis compound substrate availability. This requires a pre-test/post-test design with control groups to isolate variables .
Q. How can rapid research frameworks (e.g., R3: Rapid, Responsive, Relevant) be applied to this compound studies without compromising rigor?
- Rapid : Use high-throughput spectrophotometry to screen this compound derivatives.
- Responsive : Employ adaptive experimental designs (e.g., iterative TLC conditions).
- Relevant : Align with urgent needs in synthetic biology for cobalamin production. Ensure transparency via pre-registered protocols and peer-reviewed validation .
Table 2: Enzymatic Activity of SP2MT with Dihydrothis compound
| Substrate Concentration (µM) | SP2MT Activity (U/mg) | Observation |
|---|---|---|
| 10 | 0.18 | Low activity |
| 50 | 0.75 | Optimal activity |
| 100 | 0.20 | Substrate inhibition |
| Source: Purified SP2MT assays under standardized conditions |
Q. Methodological Guidance
Q. What statistical approaches are suitable for analyzing this compound’s reaction kinetics?
- Use nonlinear regression to model Michaelis-Menten kinetics for SP2MT.
- Apply ANOVA to compare methylation rates across redox states.
- Address data variability via bootstrapping or Monte Carlo simulations .
Q. How should researchers design experiments to minimize this compound degradation?
- Store samples in amber vials at -80°C under argon.
- Monitor degradation via periodic spectrophotometric scans (290–600 nm).
- Include negative controls (e.g., heat-inactivated enzymes) to distinguish abiotic vs. enzymatic effects .
Eigenschaften
CAS-Nummer |
65207-12-7 |
|---|---|
Molekularformel |
C42H46N4O16 |
Molekulargewicht |
862.8 g/mol |
IUPAC-Name |
3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7,23,24-tetrahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t23-,24-,41+,42+/m1/s1 |
InChI-Schlüssel |
AVBHZKNQGDKVEA-ZTKUHGNGSA-N |
SMILES |
CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O |
Isomerische SMILES |
C[C@@]1([C@@H](C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)[C@@]([C@@H]3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O |
Kanonische SMILES |
CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O |
Synonyme |
sirohydrochlorin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















